

A Comprehensive Technical Guide to the Physicochemical Properties of Boc-Protected Tryptophan

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Compound of Interest

Compound Name:	2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid
CAS No.:	58237-94-8
Cat. No.:	B1272309

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of N- α -tert-butyloxycarbonyl-L-tryptophan (Boc-Trp-OH), a critical building block in modern peptide synthesis and drug discovery. This document outlines key quantitative data, detailed experimental methodologies, and relevant workflows to support its effective application in research and development.

Core Physicochemical Properties

Boc-Trp-OH is a derivative of the essential amino acid L-tryptophan, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS), preventing unwanted reactions of the amino group during peptide chain elongation. The Boc group is characterized by its stability under various conditions and its facile removal under moderately acidic conditions.[1]

General Characteristics

Property	Value	Reference(s)
Appearance	White to off-white powder/solid	[2]
Molecular Formula	C ₁₆ H ₂₀ N ₂ O ₄	[2]
Molecular Weight	304.34 g/mol	
Density	Approximately 1.27 g/cm ³	[2]

Solubility Profile

Boc-Trp-OH exhibits limited solubility in water but is soluble in various organic solvents, which is a critical consideration for its use in peptide synthesis coupling reactions.

Solvent	Solubility	Reference(s)
Water	Not very soluble	[2]
Dimethylformamide (DMF)	Soluble	[2]
Dimethyl sulfoxide (DMSO)	Soluble	[2]
Methanol	Soluble	[2]
Dichloromethane (DCM)	Soluble	[3]
Chloroform	Soluble	[3]
Ethyl Acetate	Soluble	[3]
Acetone	Soluble	[3]

Note: Quantitative solubility data (e.g., in g/100mL) is not readily available in the surveyed literature. Solubility can be influenced by temperature and the specific grade of the solvent.

Thermal and Optical Properties

Property	Value	Reference(s)
Melting Point	136 °C (decomposes)	
Optical Rotation [α] _{20/D}	-20±1° (c = 1% in DMF)	

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of Boc-Trp-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the presence of the Boc protecting group and the integrity of the tryptophan structure.

Table of Characteristic NMR Chemical Shifts (δ) in ppm:

Group	¹ H NMR (typical)	¹³ C NMR (typical)
Boc (tert-butyl)	~1.4 ppm (singlet, 9H)	~28.2 ppm (CH ₃), ~78.0 ppm (quaternary C)
α -CH	~4.3-4.5 ppm (multiplet)	Not explicitly found
Indole Ring Protons	~6.9-7.6 ppm (multiplets)	Not explicitly found
Boc Carbonyl	-	~155.6 ppm

Note: Exact chemical shifts can vary depending on the solvent, concentration, and instrument used.^[1] A ¹H-NMR spectrum of a related Boc-tryptophan derivative in CDCl₃ shows a characteristic signal for the Boc group.^[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying key functional groups within the Boc-Trp-OH molecule.

Table of Characteristic IR Absorption Bands:

Functional Group	Wavenumber (cm ⁻¹)
N-H Stretch (Indole)	~3400
O-H Stretch (Carboxylic Acid)	Broad, ~3300-2500
C-H Stretch (Aromatic/Aliphatic)	~3100-2850
C=O Stretch (Boc Carbonyl)	~1715
C=O Stretch (Carboxylic Acid)	~1665
N-H Bend (Amide)	~1520
C=C Stretch (Aromatic)	~1450

Note: The provided values are approximate and can vary based on the sample preparation method.

UV-Visible (UV-Vis) Spectroscopy

The indole side chain of tryptophan is the primary chromophore responsible for UV absorbance. This property is often used to determine the concentration of tryptophan-containing peptides and proteins.[\[5\]](#)[\[6\]](#)

Property	Value	Reference(s)
Absorption Maximum (λ_{max})	~280 nm	[5] [7]

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physicochemical properties of Boc-Trp-OH.

Melting Point Determination

Objective: To determine the temperature range over which Boc-Trp-OH transitions from a solid to a liquid.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry Boc-Trp-OH is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used.
- **Procedure:**
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the sample.

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation and purity assessment of Boc-Trp-OH.

Methodology:

- **Sample Preparation:** 5-10 mg of Boc-Trp-OH is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.^[1] The solution is then transferred to a 5 mm NMR tube.
- **Instrument Setup:**
 - The NMR tube is inserted into the spectrometer.
 - The magnetic field is locked using the deuterium signal from the solvent.
 - The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- **^1H NMR Acquisition:** A standard ^1H NMR spectrum is acquired (e.g., at 400 MHz with 16 scans and a 1-second relaxation delay).^[1]

- ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired (e.g., at 100 MHz with 1024 scans and a 2-second relaxation delay).[1]
- Data Processing: The acquired spectra are processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. The spectra are calibrated using the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify the functional groups present in Boc-Trp-OH.

Methodology (Thin Solid Film):

- Sample Preparation:
 - Approximately 50 mg of Boc-Trp-OH is dissolved in a few drops of a volatile solvent like dichloromethane or acetone.[8]
 - A drop of this solution is placed on a clean, dry salt plate (e.g., NaCl or KBr).
 - The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[8]
- Spectrum Acquisition:
 - The salt plate is placed in the sample holder of the FT-IR spectrometer.
 - A background spectrum of the clean, empty salt plate is recorded.
 - The IR spectrum of the sample is then recorded.
- Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the characteristic functional groups.

UV-Visible Spectroscopy

Objective: To determine the UV absorption spectrum and the wavelength of maximum absorbance (λ_{max}) for Boc-Trp-OH.

Methodology:

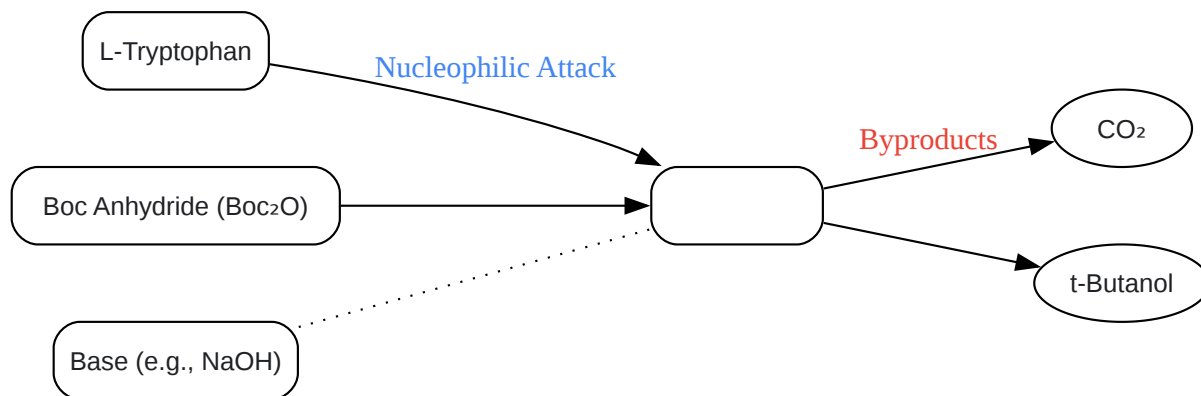
- **Sample Preparation:** A dilute solution of Boc-Trp-OH is prepared in a suitable UV-transparent solvent (e.g., methanol or ethanol). The concentration should be chosen to give an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).
- **Instrument Setup:**
 - A quartz cuvette is rinsed with the solvent and then filled with the solvent to serve as a blank.
 - The spectrophotometer is zeroed with the blank cuvette.
- **Spectrum Acquisition:**
 - The blank cuvette is replaced with a cuvette containing the Boc-Trp-OH solution.
 - The absorbance is scanned over a relevant wavelength range (e.g., 200-400 nm).
- **Data Analysis:** The wavelength at which the maximum absorbance occurs (λ_{max}) is identified from the spectrum.

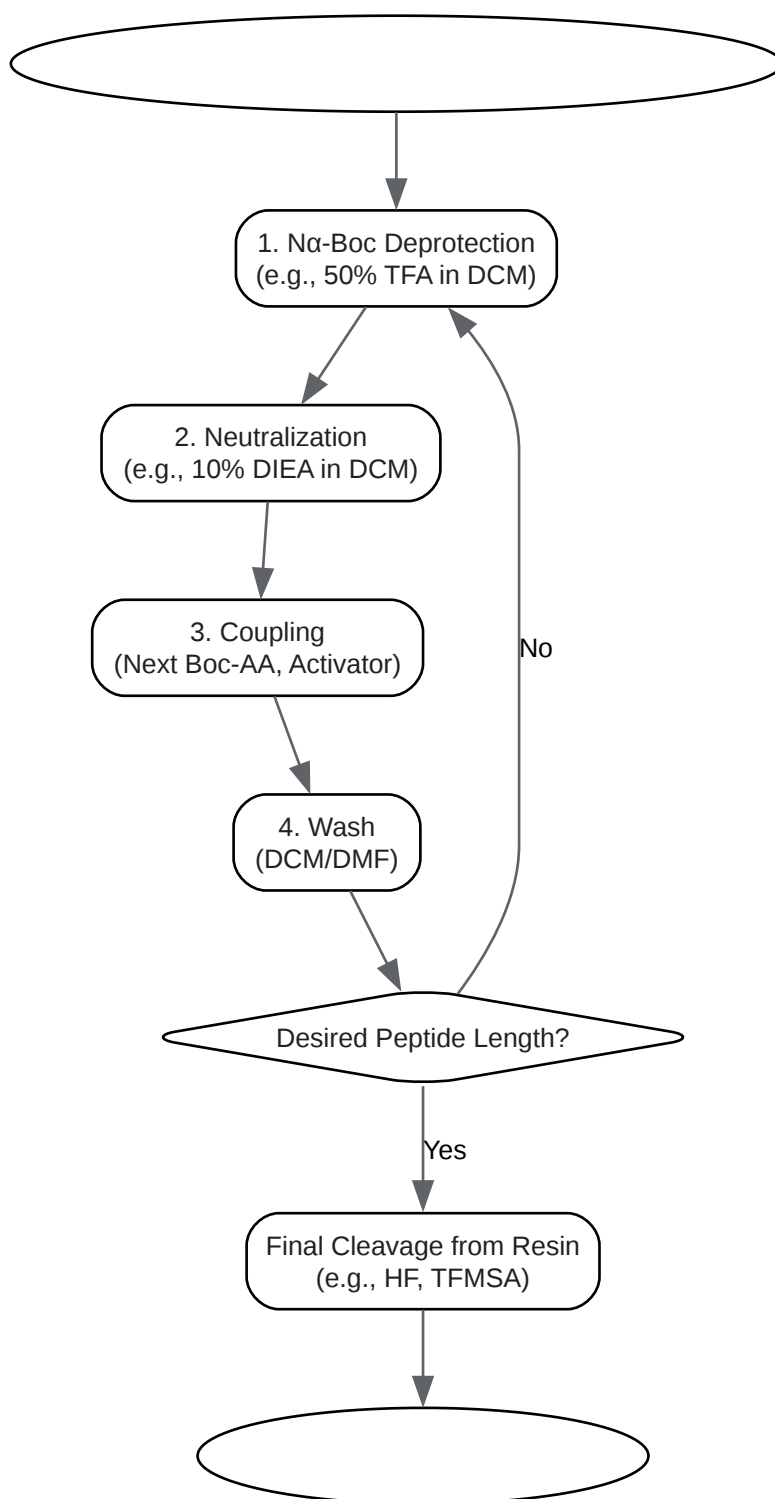
Role in Peptide Synthesis

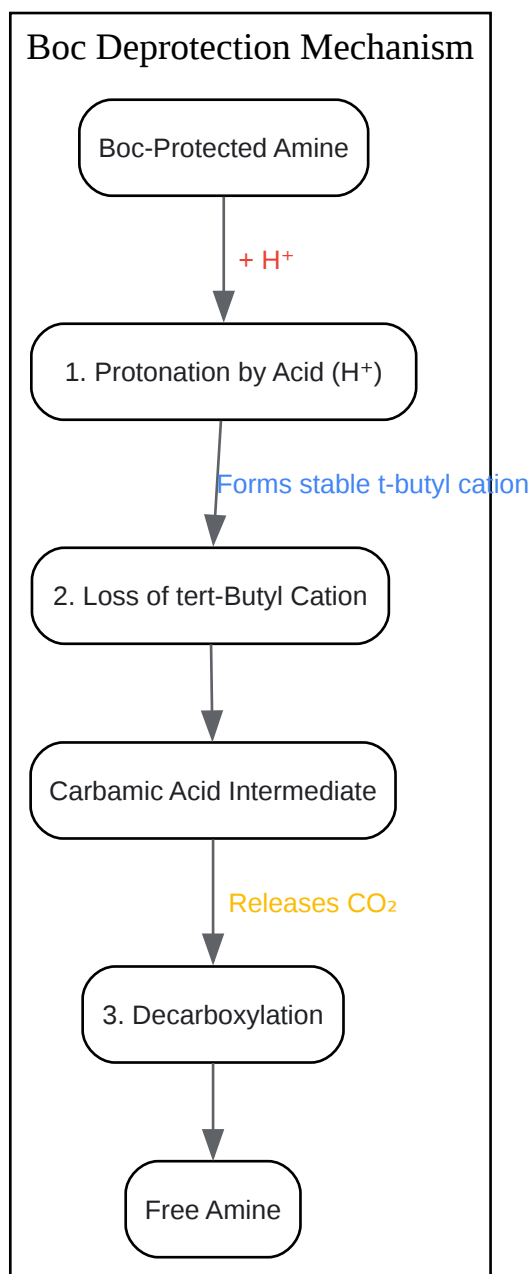
Boc-Trp-OH is a cornerstone of solid-phase peptide synthesis (SPPS), particularly in the Boc/Bzl protection strategy.[9] The indole side chain of tryptophan can be susceptible to modification during peptide synthesis and cleavage; therefore, in some cases, the indole nitrogen is also protected, for instance, with a formyl (For) group.[10]

Boc Protection of Tryptophan

The process involves the reaction of L-tryptophan with di-tert-butyl dicarbonate (Boc_2O) under basic conditions. The nucleophilic amino group of tryptophan attacks one of the electrophilic carbonyl carbons of Boc_2O , leading to the formation of the N-Boc protected amino acid.







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